5-bromo-2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a hydrazone derivative known for its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrothiophene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is carried out in an ethanol medium, with the mixture being heated to 60-70°C for 3-5 hours to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as cathepsin E and neutrophil elastase, by forming stable complexes with them. This inhibition can lead to anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 5-bromo-2-hydroxy-N’-[(E)-(3-nitrobenzylidene)]benzohydrazide
- 5-bromo-2-hydroxy-N’-[(E)-(2-hydroxybenzylidene)]benzohydrazide
Uniqueness
5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs.
Properties
Molecular Formula |
C12H8BrN3O4S |
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Molecular Weight |
370.18 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8BrN3O4S/c13-7-1-3-10(17)9(5-7)12(18)15-14-6-8-2-4-11(21-8)16(19)20/h1-6,17H,(H,15,18)/b14-6+ |
InChI Key |
LZTHEFWNJBNGRW-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Origin of Product |
United States |
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